6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine
Overview
Description
6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine is a compound that features a piperidine ring and a pyrimidine ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine typically involves the formation of the piperidine and pyrimidine rings followed by their coupling. One common synthetic route includes the use of metal-catalyzed reactions, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reducing agents can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyrimidine rings. Common reagents used in these reactions include lithium aluminum hydride for reduction and halogenating agents for substitution. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine include other piperidine and pyrimidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For instance, compounds like 3-(4-aminopiperidin-1-yl)methyl magnolol have been studied for their anticancer properties . The uniqueness of this compound lies in its specific combination of the piperidine and pyrimidine rings, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-12-9-6-10(14-7-13-9)15-4-2-8(11)3-5-15/h6-8H,2-5,11H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIYKPVPSGRMCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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